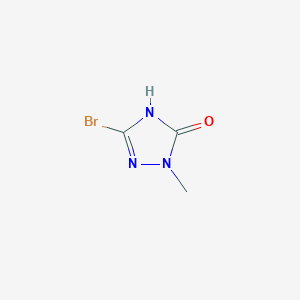

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Beschreibung

3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol is a halogenated triazole derivative characterized by a bromine atom at position 3, a methyl group at position 1, and a hydroxyl group at position 3. Its molecular formula is C₃H₄BrN₃O, with a molecular weight of 193.99 g/mol (calculated). The compound’s structure renders it polar due to the hydroxyl group, influencing its solubility and reactivity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBRCNSCPVADSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol (C3H4BrN3O) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is pivotal for its biological interactions. The presence of a bromine atom at the 3-position and a methyl group at the 1-position enhances its reactivity and potential as a ligand in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C3H4BrN3O |

| Molecular Weight | 177.99 g/mol |

| Structural Features | Triazole ring with Br and CH3 |

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. It has been tested against various strains of fungi and bacteria, demonstrating effective inhibition. For instance, studies have shown that this compound can inhibit the growth of Candida albicans and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, blocking their activity. This interaction is crucial for its antifungal properties as it disrupts essential metabolic pathways in pathogens.

- Receptor Interaction : It may also interact with cellular receptors, modulating signal transduction pathways that influence cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Smolecule demonstrated that this compound effectively inhibited fungal growth in vitro with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents.

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines revealed that this compound exhibited selective toxicity against certain cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy .

- Synthesis and Derivative Studies : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the triazole ring have been explored to improve its efficacy against resistant microbial strains .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents at positions 1, 3, and 5 of the triazole ring. Below is a comparative analysis:

Physical and Chemical Properties

- Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 3-bromo-1-methyl-1H-1,2,4-triazole. However, ester derivatives (e.g., methyl carboxylate) exhibit higher lipophilicity, making them suitable for organic-phase reactions .

- Stability : Bromine at position 3 increases molecular weight and may participate in halogen bonding. The hydroxyl group, however, could make the compound prone to oxidation, unlike CF₃- or methyl ester-substituted analogs .

- Reactivity : The hydroxyl group allows for further derivatization (e.g., sulfonation, phosphorylation), whereas the methyl ester in carboxylate analogs is reactive toward nucleophiles .

Vorbereitungsmethoden

Methylation of 1,2,4-Triazole

- Reagents and Conditions: 1,2,4-triazole is reacted with potassium hydroxide and ethanol, followed by slow addition of chloromethane.

- Process: The mixture is heated under reflux to yield 1-methyl-1H-1,2,4-triazole.

- Significance: This step introduces the methyl group at the N1 position, which is essential for the target compound's structure.

Directed Bromination at the 3-Position

Two main lithiation routes are reported for selective bromination:

| Route | Reagents | Conditions | Product |

|---|---|---|---|

| A | 1-methyl-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium, dibromomethane | Cooling to low temperature, then reaction | 5-bromo-1-methyl-1H-1,2,4-triazole |

| B | 1-methyl-1,2,4-triazole, THF, LDA, trimethylchlorosilane | Cooling, then reaction | 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |

- Mechanism: The triazole ring is lithiated at the 5-position, which corresponds to the 3-position in the triazole numbering, followed by electrophilic substitution with bromine source or silylation.

- Outcome: Route A directly introduces bromine, while Route B introduces a silyl group that can be further transformed.

Introduction of Hydroxyl Group at the 5-Position

- Carboxylation: The lithiated intermediate (bromo or silyl derivative) is reacted with carbon dioxide under cooling to form the corresponding carboxylic acid derivative at the 3-position.

- Esterification: The carboxylic acid is converted into the methyl ester by reaction with methanol and thionyl chloride.

- Reduction or Hydrolysis: Subsequent catalytic hydrogenation or zinc-mediated reduction removes bromine and converts the ester to the hydroxyl derivative, yielding 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol.

Representative Preparation Scheme (Summarized)

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2,4-triazole | KOH, ethanol, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole |

| 2 | 1-methyl-1H-1,2,4-triazole | THF, TMEDA, n-BuLi, dibromomethane, low temp | 5-bromo-1-methyl-1H-1,2,4-triazole |

| 3 | 5-bromo derivative | THF, LDA, CO2, low temp | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |

| 4 | Carboxylic acid | Methanol, thionyl chloride | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester |

| 5 | Methyl ester | Pd/C, DBU, H2, methanol (hydrogenation) or Zn, acetic acid | This compound |

Analytical and Research Findings

- Yields: The methylation and bromination steps typically proceed with high yields (>85%) under optimized conditions.

- Purity: Purification is commonly achieved via recrystallization or chromatography; purity confirmed by NMR, LC-MS, and elemental analysis.

- Selectivity: Directed lithiation ensures regioselective bromination at the 3-position, avoiding poly-substitution.

- Reaction Conditions: Low temperatures (e.g., -78°C) are critical during lithiation and electrophilic substitution to prevent side reactions.

- Catalytic Hydrogenation: Effective for debromination or conversion of esters to alcohols, using 5% Pd/C catalyst under hydrogen atmosphere.

Comparative Notes on Preparation Routes

| Feature | Route A (Direct Bromination) | Route B (Silyl Intermediate) |

|---|---|---|

| Bromination Step | Uses dibromomethane as bromine source | Uses trimethylchlorosilane for silylation |

| Intermediate Stability | Brominated intermediate | Silylated intermediate, more stable for further transformations |

| Downstream Functionalization | Direct carboxylation and esterification | Carboxylation followed by fluoride-induced desilylation |

| Complexity | Slightly simpler | Allows more versatile functional group manipulation |

Q & A

Q. What are the common synthetic routes for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves condensation of substituted hydrazines with carboxylic acid derivatives, followed by bromination. For example, describes a method using 4-bromo-phenylhydrazine hydrochloride and trifluoroacetamidine in methanol under basic conditions (triethylamine) . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.

- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield improvements (>70%) are achieved via iterative HPLC purification and monitoring reaction progress by TLC .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxy proton (-OH) appears as a broad singlet (~13.85 ppm), while the methyl group (-CH₃) resonates as a singlet at ~3.50 ppm. Bromine-induced deshielding shifts adjacent protons upfield .

- X-ray crystallography : SHELX software () refines single-crystal data to confirm bond angles and lattice parameters. ORTEP-3 () visualizes thermal ellipsoids for steric analysis .

- Elemental analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (e.g., C: 29.4%, H: 2.8%, N: 19.6%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data versus computational modeling predictions for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with crystallographic data to identify torsional mismatches .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that alter spectral splitting .

- Impurity profiling : Use LC-MS to rule out byproducts affecting NMR/UV-Vis results .

Q. What strategies are effective in overcoming steric hindrance during functionalization at the 5-hydroxy position of the triazole ring?

- Methodological Answer :

- Protecting groups : Temporarily block the -OH group with tert-butyldimethylsilyl (TBS) chloride to enable alkylation or acylation at the 5-position .

- Microwave-assisted synthesis : Enhances reaction kinetics under high pressure/temperature to overcome steric barriers .

- Bulky base selection : Use DBU (1,8-diazabicycloundec-7-ene) to deprotonate the hydroxy group without nucleophilic interference .

Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, polarizing the triazole ring and activating it for Suzuki-Miyaura couplings. Key considerations:

- Pd catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid coupling at room temperature .

- Solvent system : DME/H₂O (4:1) minimizes dehalogenation side reactions .

- Steric maps : Use WinGX () to predict regioselectivity in polyhalogenated analogs .

Q. What methodological considerations are critical when employing this compound as a building block in multi-step syntheses of pharmaceutical candidates?

- Methodological Answer :

- Stability assays : Monitor hydrolytic degradation under acidic/basic conditions via accelerated stability testing (40°C/75% RH) .

- Intermediate purification : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted bromo precursors .

- Biological compatibility : Ensure intermediates are inert to common enzymatic assays (e.g., CYP450 inhibition screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.